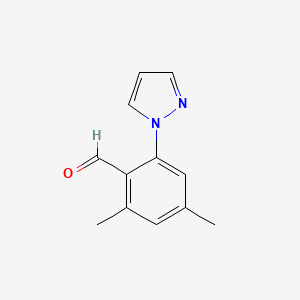

2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde

Descripción

Propiedades

IUPAC Name |

2,4-dimethyl-6-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)11(8-15)12(7-9)14-5-3-4-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYFVVVQGGVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2C=CC=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650852 | |

| Record name | 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-86-9 | |

| Record name | 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with pyrazole derivatives under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antitumor Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. Specifically, studies have shown that 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro assays revealed that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In studies comparing its efficacy against standard antibiotics, 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde showed significant activity against:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Fungal Strains : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be comparable or superior to those of standard antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .

The biological activities of 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde are attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde:

- Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of intrinsic pathways .

- Antibacterial Evaluation : In a comparative study with standard antibiotics, 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde showed lower MIC values against E. coli and S. aureus, indicating its potential as a novel antimicrobial agent .

Aplicaciones Científicas De Investigación

Research indicates that 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde exhibits a wide range of biological activities:

Antimicrobial Activity

Numerous studies have demonstrated the compound's effectiveness against various bacterial strains:

- Bacterial Inhibition : It has shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Fungal Activity : The compound also displays antifungal properties against strains like Candida albicans and Aspergillus niger.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde has been evaluated for its ability to inhibit inflammatory cytokines such as TNF-α and IL-6, showing promising results in reducing inflammation .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression .

Case Studies and Research Findings

Material Science Applications

Beyond its biological applications, 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde has potential uses in material science. Its unique chemical structure may allow it to be integrated into polymers or coatings that require specific functional properties.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The position of the pyrazole ring (e.g., 2- vs. 6-position) significantly alters steric and electronic profiles. For example, 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde has pyrazole at the 2-position, which may enhance π-π stacking in crystal lattices compared to the 6-position derivative .

- Methyl vs.

Physicochemical Properties

- Hydrogen Bonding: The pyrazole group in all derivatives enables hydrogen-bonding interactions, critical for crystal packing and supramolecular assembly.

- Thermal Stability: Derivatives with multiple methyl groups (e.g., 2,4-dimethyl vs.

Crystallographic and Computational Insights

- Crystal Structure Analysis : While crystallographic data for the target compound are lacking, related derivatives (e.g., 9c and 9d) have been characterized using SHELX software, confirming planar geometries and intermolecular hydrogen bonds .

- DFT Studies : Computational analyses of similar pyrazole-benzaldehyde hybrids predict regioselectivity in reactions, with electron-rich aromatic cores favoring electrophilic attacks at the para position .

Métodos De Preparación

Formylation via Vilsmeier-Haack Reaction

One of the most widely used and reliable methods for the synthesis of pyrazolyl-substituted benzaldehydes, including derivatives structurally related to 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde, is the Vilsmeier-Haack reaction. This method involves electrophilic aromatic substitution using a Vilsmeier reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF).

Procedure Summary:

- Phosphorus oxychloride (POCl3) is added dropwise to DMF at 0 °C under stirring to form the Vilsmeier reagent.

- A solution of the pyrazole-substituted aromatic precursor (e.g., 1,3,5-triarylpyrazoline or related compound) in DMF is added at 0 °C.

- The reaction mixture is warmed to room temperature and then heated at 70 °C for 4–7 hours.

- After cooling, the mixture is basified with saturated sodium carbonate solution to precipitate the aldehyde product.

- The product is filtered, washed, and purified by crystallization, often from methanol.

- This method was successfully used to synthesize 4-(4,5-dihydro-3,5-diarylpyrazol-1-yl)benzaldehydes with yields ranging from moderate to high.

- IR spectra show characteristic aldehyde peaks (e.g., ν ~3333, 3163 cm⁻¹ for N-H and ν ~1700 cm⁻¹ for C=O).

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 382 for a related compound).

- Reaction conditions are mild and compatible with electron-rich aromatic and heterocyclic substituents, allowing regioselective formylation at the desired position on the aromatic ring.

| Parameter | Details |

|---|---|

| Reagents | POCl3, DMF |

| Temperature | 0 °C to 70 °C |

| Reaction time | 4–7 hours |

| Workup | Basification with Na2CO3 |

| Purification | Filtration, methanol recrystallization |

| Typical yields | Moderate to high (not explicitly quantified in source) |

This method is directly applicable to the preparation of 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde by starting from an appropriately substituted pyrazole precursor with methyl groups at the 2 and 4 positions of the benzaldehyde ring.

Pyrazole Ring Formation via Condensation of Hydrazines with Carbonyl Compounds

Another common synthetic approach involves constructing the pyrazole ring onto a pre-functionalized aromatic aldehyde or ketone. This is typically done by condensation reactions of hydrazines with carbonyl compounds, followed by cyclization.

- Condensation of hydrazines with vinyl ketones or 1,3-diketones: This leads to pyrazole derivatives through nucleophilic addition and cyclization.

- Use of aryl hydrazines with β-enaminones or α,β-unsaturated ketones: These reactions proceed under mild conditions, often in ethanol with acetic acid, yielding regioselective pyrazole derivatives.

- These methods provide good to excellent yields and allow for the introduction of diverse substituents on the pyrazole ring.

- Silver or copper catalysts may be used to improve yields and selectivity.

- Reaction conditions are generally mild, often at room temperature or slightly elevated temperatures.

- The choice of solvent (ethanol, toluene, DMF) and catalyst (Cu(OTf)2, Ag salts) significantly influences the yield.

While these methods are more commonly applied to the synthesis of pyrazole derivatives in general, they can be adapted to synthesize 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde by selecting appropriate starting materials.

Cycloaddition and Multicomponent Reactions

Advanced synthetic strategies involve dipolar cycloadditions and multicomponent reactions that assemble the pyrazole and aldehyde functionalities in one pot.

- [3+2] Cycloaddition of hydrazones and olefins: This approach can generate pyrazole rings fused to aromatic aldehydes.

- Multicomponent reactions using heterogeneous catalysts: For example, MMT K10-supported catalysts have been used to synthesize bispyranopyrazole derivatives efficiently, demonstrating catalyst recyclability and environmental benefits.

These methods offer the advantage of operational simplicity, shorter reaction times, and often higher regioselectivity but may require careful optimization of reaction conditions.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Applicability to Target Compound |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF, 0–70 °C, Na2CO3 workup | Regioselective, mild conditions | Requires pyrazole-substituted precursor | Directly applicable; widely used |

| Condensation of Hydrazines with Carbonyls | Hydrazines, vinyl ketones or diketones, catalysts (Ag, Cu), EtOH | Good yields, regioselective | Catalyst optimization needed | Adaptable with suitable starting materials |

| Dipolar Cycloadditions & Multicomponent Reactions | Hydrazones, olefins, heterogeneous catalysts | One-pot, environmentally friendly | Complex reaction optimization | Potential for novel synthetic routes |

Q & A

What are the optimized synthetic routes for preparing 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde, and how can competing side reactions be minimized?

Level : Basic

Answer :

A common method involves the condensation of substituted benzaldehyde precursors with pyrazole derivatives. For example, substituted benzaldehydes (e.g., 2,4-dimethyl-6-bromo/iodobenzaldehyde) can react with 1H-pyrazole under base-catalyzed conditions (e.g., NaH in THF) to introduce the pyrazole moiety at the 6-position . To minimize side reactions (e.g., over-alkylation or oxidation of the aldehyde group):

- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent aldehyde oxidation.

- Control reaction stoichiometry (1:1 molar ratio of aldehyde to pyrazole) to avoid di-substitution.

- Monitor reaction progress via TLC or LC-MS to terminate at the desired intermediate stage.

How can NMR spectroscopy resolve ambiguities in structural assignments for 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde, particularly in distinguishing pyrazole tautomers?

Level : Basic

Answer :

The pyrazole ring exists in two tautomeric forms (1H- and 2H-), which can complicate NMR interpretation. To resolve this:

- 1H NMR : The proton at the pyrazole N1 position (if present) appears as a singlet (~δ 7.5–8.5 ppm). In the 1H tautomer, the adjacent protons show splitting patterns consistent with coupling to one NH proton.

- 13C NMR : The aldehyde carbon resonates sharply at ~δ 190–195 ppm. Pyrazole carbons adjacent to nitrogen appear downfield (~δ 140–150 ppm).

- 2D NOESY : Can confirm spatial proximity between methyl groups (2,4-dimethyl) and pyrazole protons, ruling out alternative substitution patterns .

What crystallographic strategies are effective for resolving disorder in the methyl or pyrazole groups during X-ray structure determination?

Level : Advanced

Answer :

Disorder in flexible groups (e.g., methyl or pyrazole rings) is common. To address this:

- Use SHELXL (via the PART command) to model partial occupancy or split positions .

- Apply anisotropic displacement parameters for non-hydrogen atoms to refine thermal motion accurately.

- For severe disorder, employ TWIN/BASF commands in SHELXL to account for twinning or pseudo-symmetry .

- Validate hydrogen-bonding networks (e.g., C=O···H-N interactions) using ORTEP-3 to ensure geometric consistency with crystallographic data .

How does the electronic nature of the pyrazole moiety influence the reactivity of the aldehyde group in cross-coupling or condensation reactions?

Level : Advanced

Answer :

The pyrazole’s electron-withdrawing nature (via resonance) polarizes the aldehyde group, enhancing its electrophilicity. This facilitates reactions such as:

- Hydrazone formation : Reacts efficiently with hydrazines under mild conditions (e.g., ethanol, acetic acid catalysis) .

- Aldol condensations : The activated aldehyde participates in base-mediated condensations with ketones (e.g., acetophenones) to form α,β-unsaturated carbonyl derivatives.

- Coordination chemistry : The aldehyde and pyrazole N atoms act as bidentate ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications .

What analytical techniques are most reliable for detecting impurities in 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde, and how can they be quantified?

Level : Basic

Answer :

- HPLC-MS : Detects low-level impurities (e.g., unreacted starting materials, oxidation byproducts) with high sensitivity. Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- GC-FID : Quantifies volatile impurities (e.g., residual solvents) after derivatization of the aldehyde.

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O values (±0.3% tolerance) .

How can computational methods (DFT, MD) predict hydrogen-bonding patterns and stability in crystals of this compound?

Level : Advanced

Answer :

- DFT Calculations : Optimize the molecular geometry and calculate electrostatic potential surfaces to identify hydrogen-bond donors/acceptors (e.g., aldehyde O and pyrazole N) .

- Molecular Dynamics (MD) : Simulate packing arrangements in the crystal lattice, focusing on π-π stacking (benzaldehyde-pyrazole) and C-H···O interactions.

- Compare predicted H-bond motifs (e.g., R₂²(8) graphs) with experimental XRD data to validate models .

What strategies mitigate decomposition of the aldehyde group during long-term storage?

Level : Basic

Answer :

- Store under argon or nitrogen at –20°C to prevent oxidation.

- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated degradation.

- Use amber glass vials to block UV light, which can catalyze aldehyde polymerization .

How does steric hindrance from the 2,4-dimethyl groups affect regioselectivity in further functionalization reactions?

Level : Advanced

Answer :

The 2,4-dimethyl groups create steric bulk, directing electrophilic attacks to the less hindered 5-position of the benzaldehyde ring. For example:

- Friedel-Crafts alkylation : Occurs preferentially at the 5-position rather than the 3- or 6-positions.

- Suzuki-Miyaura coupling : Requires bulky ligands (e.g., SPhos) to accommodate steric constraints during transmetallation .

- Nucleophilic additions : Grignard reagents attack the aldehyde carbonyl but may require elevated temperatures to overcome steric barriers .

What are the limitations of mass spectrometry in characterizing this compound, and how can they be overcome?

Level : Advanced

Answer :

- Low ionization efficiency : The aldehyde group may protonate poorly in ESI-MS. Use derivatization (e.g., hydrazone formation) to enhance ionization .

- Fragmentation complexity : Pyrazole rings fragment extensively in EI-MS, complicating spectral interpretation. Employ high-resolution MS (HRMS) or tandem MS/MS to resolve fragment ions .

- Matrix interference : For complex mixtures (e.g., reaction crude), combine LC-MS with offline purification (e.g., flash chromatography) .

How can conflicting XRD and NMR data be reconciled when resolving the crystal structure of this compound?

Level : Advanced

Answer :

- Verify sample purity : Contaminants (e.g., solvates) can distort XRD data. Re-crystallize from multiple solvents (e.g., ethanol, DCM/hexane) and compare unit cell parameters .

- Re-examine NMR assignments : Ensure no overlapping signals (e.g., pyrazole vs. aromatic protons) are misassigned. Use 2D techniques (HSQC, HMBC) for unambiguous assignments .

- Refine disorder models : In SHELXL, adjust occupancy factors and thermal parameters to align XRD density maps with NMR-derived conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.